Ketone, 3-(2-aminoethyl)indol-5-YL methyl, hydrochloride

Description

Chemical Name: 3-(2-Aminoethyl)-5-methylindole hydrochloride Synonyms: 5-Methyltryptamine hydrochloride, 3-(2-Aminoethyl)-5-methyl-1H-indole hydrochloride IUPAC Name: Hydrogen 2-(5-methyl-1H-indol-3-yl)ethan-1-amine chloride Molecular Formula: C₁₁H₁₅ClN₂ Molecular Weight: 210.70 g/mol CAS Number: 1010-95-3 Structure: Features an indole core substituted at the 3-position with a 2-aminoethyl group (-CH₂CH₂NH₂) and at the 5-position with a methyl group (-CH₃). The hydrochloride salt enhances stability and solubility .

This compound belongs to the tryptamine class, characterized by a 3-(2-aminoethyl)indole backbone.

Properties

CAS No. |

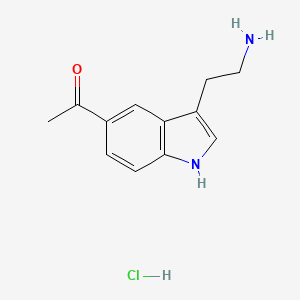

4682-98-8 |

|---|---|

Molecular Formula |

C12H15ClN2O |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C12H14N2O.ClH/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12;/h2-3,6-7,14H,4-5,13H2,1H3;1H |

InChI Key |

NKRZJYIGPWYIBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: One synthetic route to obtain this compound involves the Fischer indole synthesis. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) yields the tricyclic indole product. Further transformations can lead to the desired ketone compound .

Industrial Production:: Specific industrial methods for large-scale production of Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride are not widely documented. the synthetic route mentioned above can be adapted for industrial purposes.

Chemical Reactions Analysis

Oxidation: The ketone functionality can undergo oxidation reactions.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The aminoethyl group can participate in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions and substituents present. For instance, reduction of the ketone group would yield the corresponding alcohol.

Scientific Research Applications

Pharmacological Applications

1. Serotonin Receptor Modulation

The compound acts as an agonist for the serotonin 5-HT_1F receptor, which is implicated in various physiological processes. Activation of this receptor can lead to beneficial effects in treating disorders associated with serotonin dysregulation, such as:

- Migraine Treatment : The compound has been shown to inhibit peptide extravasation by stimulating the trigeminal ganglia, which is crucial in migraine pathophysiology. This makes it a candidate for prophylactic treatment against migraines and associated disorders .

- Psychiatric Disorders : Disorders such as depression, anxiety, and panic disorder have been linked to decreased serotonergic activity. The activation of the 5-HT_1F receptor may provide therapeutic benefits in these conditions .

2. Neuroprotective Effects

Research indicates that compounds similar to ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease. Structure-activity relationship studies have demonstrated that modifications to the indole structure can enhance affinity for dopamine receptors (e.g., D2 and D3), which are crucial in Parkinson's pathology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties:

- Indole Derivatives : Variations in the indole structure have been tested for their binding affinities to serotonin receptors. For instance, certain modifications have shown increased selectivity for D3 receptors over D2 receptors, indicating potential for targeted therapies in neurological conditions .

- Hybrid Compounds : The development of hybrid compounds that incorporate the indole framework with other pharmacophores has shown promise in enhancing therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

1. Clinical Implications for Migraine

A study highlighted the efficacy of compounds targeting the 5-HT_1F receptor in reducing migraine frequency and severity. Patients administered with these agonists reported significant improvements compared to placebo groups .

2. Neuroprotective Research

In preclinical models of Parkinson's disease, analogs of this compound demonstrated neuroprotective effects by reducing neuronal apoptosis and promoting dopaminergic neuron survival. These findings suggest potential applications in developing treatments for neurodegenerative disorders .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-aminoethyl)-5-methylindole hydrochloride with structurally related indole derivatives, emphasizing substituents, molecular properties, and applications:

Key Structural and Functional Insights

Substituent Effects on Polarity :

- The methyl group in the target compound reduces polarity compared to 5-methoxy or 5-hydroxy derivatives, favoring blood-brain barrier penetration .

- Halogenation (e.g., 5-Br) increases molecular weight and may enhance binding affinity to hydrophobic receptor pockets .

Pharmacological Implications: Serotonin analogs (e.g., 5-hydroxytryptamine) exhibit high receptor affinity due to hydrogen-bonding capabilities of the hydroxyl group, unlike the methyl variant . Zolmitriptan-related impurities highlight the impact of bulky substituents (e.g., oxazolidinone) on metabolic stability and synthetic purity .

Synthetic Utility :

- Ester derivatives (e.g., methyl carboxylate) serve as intermediates for further functionalization, enabling tailored modifications for drug discovery .

Research Findings and Data

- Spectral Data : The target compound’s NMR (in CDCl₃) shows characteristic indole proton signals at δ 7.2–7.4 ppm and methyl resonance at δ 2.4 ppm .

- Stability: Hydrochloride salts of tryptamines generally exhibit improved shelf life compared to free bases, as noted in pharmaceutical standards .

- Biological Screening : While 5-methyltryptamine lacks direct clinical data, structural analogs like 5-methoxytryptamine have shown activity in serotonin receptor assays .

Biological Activity

Ketone, 3-(2-aminoethyl)indol-5-YL methyl, hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to serotonin receptor modulation and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of 3-(2-aminoethyl)indol-5-YL methyl involves its interaction with various molecular targets within the body. Notably, it is known to act as an agonist for the serotonin receptor subtype 5-HT1F. This receptor is implicated in numerous physiological processes, including mood regulation and pain modulation. The compound's ability to bind to this receptor suggests potential applications in treating disorders linked to serotonin dysregulation, such as depression and migraine .

Interaction with Receptors

- 5-HT1F Receptor : Activation of this receptor has been associated with alleviating migraine symptoms and may have antidepressant effects .

- Enzyme Modulation : The compound may influence enzymes involved in cell proliferation, contributing to its anticancer properties by inducing apoptosis or alternative forms of cell death such as methuosis .

Biological Activity Studies

Several studies have evaluated the biological activity of 3-(2-aminoethyl)indol-5-YL methyl, focusing on its cytotoxic effects and receptor interaction.

Cytotoxicity

Research indicates that compounds similar to 3-(2-aminoethyl)indol-5-YL methyl exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study demonstrated that certain indole derivatives could induce cell death through mechanisms involving microtubule disruption and vacuolization .

Case Studies

- Anticancer Properties :

- A study assessed the cytotoxic effects of various indole derivatives on glioblastoma (GBM) cells. The results indicated that modifications at the indole positions significantly altered biological profiles, enhancing cytotoxicity through mechanisms such as inducing methuosis .

- Table 1 summarizes the findings from this study, illustrating the relationship between structural modifications and cytotoxic efficacy.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 1a | 10 | Induces methuosis |

| Compound 2b | 5 | Microtubule disruption |

| Compound 2j | 0.6 | Cytotoxicity via apoptosis |

- Serotonin Receptor Modulation :

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of indole derivatives are crucial for their therapeutic application. Studies have indicated moderate metabolic stability for these compounds, with some exhibiting hepatotoxicity at high concentrations (≥50 µM) . Furthermore, potential cardiotoxic effects were noted in vivo models, emphasizing the need for careful evaluation during drug development.

Q & A

Q. What are the recommended methodologies for synthesizing 3-(2-aminoethyl)-5-methylindole hydrochloride, and how can purity be optimized?

Answer: The synthesis typically involves alkylation or acylation reactions. A common approach is reacting 5-methylindole derivatives with ethylamine precursors under acidic conditions, followed by hydrochloride salt formation . Key steps include:

- Reaction Optimization : Adjusting temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or methanol) to enhance yield.

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt.

- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm via melting point analysis (reported range: 220–225°C) .

Q. How can researchers characterize the physicochemical properties of this compound?

Answer: A multi-technique approach is critical:

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

Answer: Prioritize target-specific assays based on structural analogs:

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors due to indole-ethylamine backbone) .

- Enzyme Inhibition : Screen against monoamine oxidases (MAO-A/B) using fluorometric or spectrophotometric kits.

- Cellular Toxicity : MTT assay in HEK-293 or HeLa cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation derivatives) that may interfere with activity .

- Meta-Analysis : Apply systematic review frameworks (e.g., Cochrane Handbook) to assess bias and heterogeneity in published data .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC over 24–72 hours.

- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and assess stability via LC-MS/MS.

- Plasma Stability : Use human plasma at 37°C; quantify parent compound remaining after 1–6 hours .

Q. How can computational modeling guide the optimization of this compound’s selectivity?

Answer:

- Docking Studies : Use MOE or AutoDock to predict binding modes with off-target receptors (e.g., adrenergic vs. serotonergic receptors). Focus on indole-ethylamine interactions with active-site residues .

- QSAR Models : Corinate substituent effects (e.g., methyl group position) with activity data to design analogs with improved selectivity .

Q. What strategies address low solubility or bioavailability in in vivo studies?

Answer:

Q. How can researchers differentiate this compound’s activity from structurally similar analogs?

Answer:

- Comparative SAR : Synthesize analogs with modifications (e.g., halogenation at indole C5) and test in parallel assays .

- Selectivity Profiling : Use broad-panel receptor screening (e.g., Eurofins CEREP panels) to identify unique targets .

Data Presentation

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 238.7 g/mol | |

| Melting Point | 220–225°C | |

| Solubility (Water) | >50 mg/mL (25°C) | |

| LogP (Predicted) | 1.8 (ChemAxon) |

Q. Table 2: Common Contaminants in Synthesis

| Contaminant | Source | Mitigation |

|---|---|---|

| 5-Methylindole | Incomplete alkylation | Extended reaction time |

| Ethylamine hydrochloride | Excess reagent | Dialysis purification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.